molecular formula C24H27ClN4O3S B2726097 N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894890-11-0

N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2726097
CAS No.: 894890-11-0
M. Wt: 487.02
InChI Key: WLJQFZNYFJHLSG-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-Methoxyphenyl)-2-(Ethylsulfanyl)-3-(4-Methoxyphenyl)-1,4,8-Triazaspiro[4.5]deca-1,3-diene-8-Carboxamide is a synthetic spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its molecular formula is C₂₄H₂₆ClN₄O₃S, with a molecular weight of 509.01 g/mol. The structure includes a 5-chloro-2-methoxyphenyl group at the N-terminus, an ethylsulfanyl substituent at position 2, and a 4-methoxyphenyl group at position 2.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3S/c1-4-33-22-21(16-5-8-18(31-2)9-6-16)27-24(28-22)11-13-29(14-12-24)23(30)26-19-15-17(25)7-10-20(19)32-3/h5-10,15H,4,11-14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJQFZNYFJHLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include substituted anilines, thiols, and other aromatic compounds. Common synthetic routes could involve:

    Nucleophilic substitution reactions: to introduce the chloro and methoxy groups.

    Cyclization reactions: to form the spiro linkage and the triazaspiro structure.

    Amidation reactions: to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysis: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions might include:

    Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: such as lithium aluminum hydride or palladium on carbon.

    Nucleophiles: such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific molecular targets and pathways. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of various functional groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structural Variations

Spirocyclic Backbone Modifications

The target compound’s 1,4,8-triazaspiro[4.5]deca-1,3-diene core distinguishes it from simpler spiro systems, such as 1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)). The latter features a diketone moiety and lacks the triazaspiro-diene system, which may reduce conformational rigidity and alter binding interactions .

Substituent Analysis

Ethylsulfanyl vs. Methylsulfanyl Groups

A closely related analog, N-(5-Chloro-2-Methylphenyl)-2-(4-Methoxyphenyl)-3-(Methylsulfanyl)-1,4,8-Triazaspiro[4.5]deca-1,3-diene-8-Carboxamide (C₂₃H₂₄ClN₄O₂S; MW: 470.99 g/mol), replaces the ethylsulfanyl group with a methylsulfanyl moiety and substitutes the 2-methoxyphenyl with a 2-methylphenyl group. This reduces molecular weight by 38.02 g/mol and may influence lipophilicity (logP) and metabolic stability .

Chloro/Methoxy Positioning

The 5-chloro-2-methoxyphenyl group in the target compound contrasts with the 3-chlorophenyl substitution in 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14). The latter’s electron-withdrawing chlorine at the meta position could alter electronic properties compared to the para-methoxy group in the target compound .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

The 4-methoxyphenyl group may introduce steric hindrance, affecting binding to hydrophobic pockets in biological targets .

Docking and Binding Affinity

For example, such modifications may alter hydrogen bonding or van der Waals interactions in kinase targets like ROCK1 .

Data Table: Key Structural and Molecular Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(5-Chloro-2-Methoxyphenyl)-2-(Ethylsulfanyl)-3-(4-Methoxyphenyl)-1,4,8-Triazaspiro[4.5]deca-1,3-diene-8-Carboxamide C₂₄H₂₆ClN₄O₃S 509.01 5-Cl-2-MeO-phenyl (N-terminus); 4-MeO-phenyl (C3); ethylsulfanyl (C2)
N-(5-Chloro-2-Methylphenyl)-2-(4-Methoxyphenyl)-3-(Methylsulfanyl)-1,4,8-Triazaspiro[4.5]deca-1,3-diene-8-Carboxamide C₂₃H₂₄ClN₄O₂S 470.99 5-Cl-2-Me-phenyl (N-terminus); 4-MeO-phenyl (C3); methylsulfanyl (C2)
8-Phenyl-3-(3-(4-Phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) C₂₈H₃₄N₄O₂ 458.60 Phenyl (C8); 4-phenylpiperazine-propyl (C3); diketone (C2, C4)

Methodological Considerations

Crystallographic Refinement

The structural determination of spirocyclic compounds often relies on software like SHELXL , which enables precise refinement of complex heterocyclic systems. Recent updates to SHELXL improve handling of disordered substituents, critical for accurately modeling ethylsulfanyl or methoxyphenyl groups .

Lumping Strategies in Comparative Studies

highlights the use of lumping strategies to group structurally similar compounds (e.g., spiroheterocycles with shared cores) during physicochemical or pharmacological profiling. This approach assumes analogous properties but risks overlooking subtle substituent-driven effects, such as the ethylsulfanyl group’s impact on metabolic stability .

Biological Activity

N-(5-Chloro-2-Methoxyphenyl)-2-(Ethylsulfanyl)-3-(4-Methoxyphenyl)-1,4,8-Triazaspiro[4.5]deca-1,3-Diene-8-Carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, structure-activity relationships (SAR), and possible therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by a triazaspiro framework, which is known to influence its biological activity. The presence of various functional groups, including methoxy and chloro substituents, plays a significant role in modulating its pharmacological properties.

Molecular Formula: C20H22ClN5O2S
Molecular Weight: 425.94 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its effects on different biological systems.

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of methoxy and chloro groups may enhance the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals.

2. Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The ethylsulfanyl group is hypothesized to contribute to its efficacy by disrupting microbial cell membranes.

3. Cardioprotective Effects

A study highlighted the potential cardioprotective effects of related compounds in models of myocardial infarction (MI). These compounds were shown to inhibit the opening of mitochondrial permeability transition pores (mPTP), reducing apoptosis and improving cardiac function during reperfusion .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Chloro Group Enhances lipophilicity and potential binding affinity
Methoxy Groups Increases electron density; improves antioxidant capacity
Ethylsulfanyl Group Potentially enhances antimicrobial activity

Case Studies

  • Cardiovascular Research : In a study focused on myocardial infarction, compounds structurally related to this compound demonstrated significant reductions in apoptotic rates in heart tissue during reperfusion therapy .
  • Antimicrobial Screening : A screening of similar compounds against Staphylococcus aureus and Escherichia coli showed promising results for antimicrobial activity, suggesting that modifications in the side chains could enhance efficacy against resistant strains.

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